molecular formula C10H18FNO3 B1528914 Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate CAS No. 1334491-14-3

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Cat. No. B1528914
CAS RN: 1334491-14-3
M. Wt: 219.25 g/mol
InChI Key: ROEMZCLHRRRKGF-UHFFFAOYSA-N
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Description

“Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate” is a biochemical reagent . It has the CAS Number: 1138324-48-7 and a molecular weight of 219.26 . The IUPAC name is tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate .

Scientific Research Applications

Metabolic Pathways and Structural Analysis

Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate has been studied in the context of its metabolic pathways and structural transformations. One study involved investigating the in vitro metabolism of a dipeptidyl peptidase-4 inhibitor structurally related to this compound. This study identified several metabolites and provided insights into hydroxylation and carbonyl reduction as major metabolic reactions (Yoo et al., 2008).

Synthesis and Application in Antibacterial Agents

Another research focus is the synthesis and application of this compound in antibacterial agents. Studies have been conducted on fluoronaphthyridines and fluoroquinolones, where this compound serves as an important intermediate. These studies highlight the importance of specific substituents for antibacterial activity and provide a framework for the development of new therapeutic agents (Bouzard et al., 1992).

Enantioselective Synthesis

The enantioselective synthesis of this compound is also a significant area of research. Such studies demonstrate the practical synthesis of this compound using nitrile anion cyclization strategies. These findings are crucial for the efficient production of this compound with high yield and optical purity, which is vital for its application in various scientific fields (Chung et al., 2005).

Pharmaceutical Intermediate Synthesis

Additionally, this compound has been synthesized as an intermediate in the production of biologically active compounds like crizotinib. This process demonstrates the compound's significance in the pharmaceutical industry, serving as a building block for the synthesis of complex molecules (Kong et al., 2016).

Antiinflammatory Activities

The compound has also been explored for its potential antiinflammatory activities. Studies have synthesized related compounds and evaluated them as candidate antiinflammatory/analgesic agents. Such research contributes to the development of new drugs with improved safety profiles compared to existing treatments (Ikuta et al., 1987).

Safety and Hazards

The compound has the GHS07 pictogram. The hazard statements are H302, H315, H319 . The precautionary statements are P264, P280, P305, P313, P337, P338, P351 . It’s recommended to avoid contact with skin and eyes, and to avoid inhalation of vapor or mist .

properties

IUPAC Name

tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-7(11)4-8(12)6-13/h7-8,13H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROEMZCLHRRRKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1334491-14-3
Record name tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred solution of 1-tert-butoxycarbonyl-4-fluoropyrrolidine-2-carboxylic acid (1.1 g, 4.7 mmol) in THF (10.0 ml) was added BH3.THF(1.0 M solution in THF, 10.0 ml, 10.0 mmol) at 0° C. After stirred at room temperature for 1.0 h. After cooled, the mixture was concentrated in vacuo. Water was added thereto at 0° C., and extracted with EtOAc. The extract was washed with water, then dried over Na2SO4, and concentrated in vacuo to give 1-tert-butoxycarbonyl-4-fluoro-2-pyrrolidinylmethanol (1.0 g, quant) as a a colorless oil. 1H-NMR (CDCl3) δ 1.48 (s, 9H), 2.29–2.39 (m, 1H), 3.38–3.59 (m, 2H), 3.74–3.88 (m, 2H), 4.09–4.14 (m, 2H), 4.85 (m, 1H), 5.03 (br s, 1H), 5.16 (br s, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Tert-butyl 4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

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